REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]=[C:5](C(Cl)(Cl)Cl)[O:4][N:3]=1.[CH2:11]([NH2:15])[CH2:12][CH2:13][CH3:14]>>[CH2:11]([NH:15][C:5]1[O:4][N:3]=[C:2]([CH3:1])[N:6]=1)[CH2:12][CH2:13][CH3:14]
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Name
|
|
Quantity
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43 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=N1)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
46.75 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess amine was removed under vacuum
|
Type
|
DISTILLATION
|
Details
|
the residue distilled (oil bath 110° C./0.5 mm Hg)
|
Type
|
CUSTOM
|
Details
|
Recrystallisation fromm petroleum ether 60°-80° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |